molecular formula C22H23ClN2O4 B1235094 Cycliramine maleate CAS No. 5781-37-3

Cycliramine maleate

Cat. No.: B1235094
CAS No.: 5781-37-3
M. Wt: 414.9 g/mol
InChI Key: KJSKCUMUVXPETM-BTJKTKAUSA-N
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Description

Cycliramine maleate is a chemical compound known for its antihistamine, antispasmodic, antiacetylcholine, and analgesic activities . It is a substituted piperidine derivative and is often used in research settings. The compound is the maleate salt form of cycliramine, which enhances its solubility and stability.

Preparation Methods

The synthesis of cycliramine maleate involves several steps:

    Starting Materials: The synthesis begins with the preparation of cycliramine, which is a substituted piperidine derivative.

    Reaction Conditions: The cycliramine is then reacted with maleic acid to form the maleate salt. This reaction typically occurs in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired salt.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity.

Chemical Reactions Analysis

Cycliramine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cycliramine maleate has a broad range of applications in scientific research:

Mechanism of Action

Cycliramine maleate exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it blocks the action of endogenous histamine, leading to the temporary relief of symptoms associated with allergic reactions, such as itching, vasodilation, and capillary leakage . Additionally, its antispasmodic and antiacetylcholine activities contribute to its overall pharmacological profile.

Comparison with Similar Compounds

Cycliramine maleate can be compared with other antihistamines such as chlorpheniramine and dexchlorpheniramine:

    Chlorpheniramine: Similar to this compound, chlorpheniramine is an antihistamine that binds to histamine H1 receptors.

    Dexchlorpheniramine: This compound is the S-enantiomer of chlorpheniramine and is more potent.

Properties

CAS No.

5781-37-3

Molecular Formula

C22H23ClN2O4

Molecular Weight

414.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-(1-methylpiperidin-4-ylidene)methyl]pyridine

InChI

InChI=1S/C18H19ClN2.C4H4O4/c1-21-12-9-15(10-13-21)18(17-4-2-3-11-20-17)14-5-7-16(19)8-6-14;5-3(6)1-2-4(7)8/h2-8,11H,9-10,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

KJSKCUMUVXPETM-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=C\C(=O)O)\C(=O)O

SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CC1.C(=CC(=O)O)C(=O)O

5781-37-3

Origin of Product

United States

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